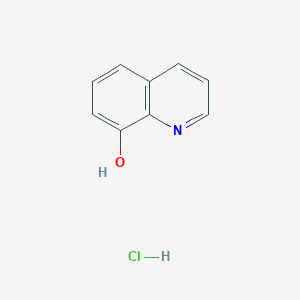

Quinolin-8-ol hydrochloride

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realms of chemical biology and medicinal chemistry. orientjchem.orgjddtonline.info Its prevalence in a multitude of natural and synthetic compounds with diverse pharmacological activities underscores its importance. nih.govresearchgate.net The unique structural features of the quinoline nucleus allow for extensive functionalization, enabling the design and synthesis of novel bioactive molecules with a wide range of therapeutic applications. orientjchem.orgnih.gov

The versatility of the quinoline scaffold is a key factor in its significance. orientjchem.org By introducing various functional groups and substitutions onto the quinoline ring, researchers can modulate the compound's physicochemical properties, such as solubility and bioavailability, as well as its pharmacological activity. orientjchem.org This adaptability has led to the development of quinoline-based drugs with antibacterial, antiviral, anticancer, antimalarial, anti-inflammatory, and neuroprotective properties. jddtonline.infonih.govresearchgate.net Furthermore, the ability of the quinoline scaffold to be combined with other heterocyclic structures opens up avenues for creating hybrid molecules with enhanced or novel biological activities. orientjchem.org

The following table provides a summary of the diverse biological activities associated with the quinoline scaffold:

| Biological Activity | Description | References |

| Anticancer | Quinoline derivatives have demonstrated the ability to inhibit cancer cell growth, invasion, and migration, as well as induce apoptosis (programmed cell death). orientjchem.org | orientjchem.org |

| Antibacterial | The quinoline scaffold is a component of many antibacterial agents. jddtonline.infonih.gov | jddtonline.infonih.gov |

| Antiviral | Research has shown that certain quinoline derivatives possess antiviral properties. jddtonline.infonih.gov | jddtonline.infonih.gov |

| Antimalarial | The quinoline core is famously found in antimalarial drugs like quinine (B1679958) and chloroquine. nih.gov | nih.gov |

| Anti-inflammatory | Some quinoline-based compounds exhibit anti-inflammatory effects. orientjchem.orgjddtonline.info | orientjchem.orgjddtonline.info |

| Neuroprotective | Derivatives of quinoline have been investigated for their potential in treating neurodegenerative diseases. nih.gov | nih.gov |

Historical Context of Quinolin-8-ol and its Derivatives in Research

The parent compound, quinolin-8-ol, also known as oxine, has a rich history in chemical research. It was first synthesized in 1880 by Hugo Weidel and his student Albert Cobenzl. wikipedia.org Initially, its ability to form stable chelate complexes with a wide range of metal ions garnered significant attention, leading to its widespread use as an analytical reagent for the quantitative determination of metals. wikipedia.orgnih.gov This chelating property, stemming from the presence of both a basic nitrogen atom and a phenolic hydroxyl group, is a cornerstone of its chemical reactivity and biological activity. nih.govnih.gov

In the mid-20th century, research into quinolin-8-ol and its derivatives expanded into the realm of biological activity. Clioquinol (B1669181), a derivative of quinolin-8-ol, was used as an antimicrobial agent. nih.gov The diverse biological activities of 8-hydroxyquinoline (B1678124) derivatives, including antiseptic, disinfectant, and pesticide properties, have been recognized for over a century. wikipedia.orgscispace.com These activities are often linked to their ability to chelate metal ions, which can disrupt essential biological processes in microorganisms. scispace.com

The following table outlines some key historical milestones in the research of quinolin-8-ol and its derivatives:

| Year | Milestone | Significance | Reference |

| 1880 | First synthesis of quinolin-8-ol | Discovery of the parent compound. | wikipedia.org |

| Early 20th Century | Use as an analytical reagent | Widespread application in the quantitative analysis of metal ions due to its chelating properties. | nih.gov |

| Mid-20th Century | Investigation of biological activities | Discovery of antimicrobial and other biological properties, leading to therapeutic considerations. | nih.gov |

Scope and Research Imperatives for Quinolin-8-ol Hydrochloride Studies

Current research on this compound and related compounds is driven by several key imperatives. A primary focus is the continued exploration of its potential as a scaffold for the development of novel therapeutic agents. researchgate.net The diverse biological activities already associated with the quinoline core provide a strong foundation for designing new derivatives with improved efficacy and selectivity for various diseases. orientjchem.orgbenthamdirect.com

Furthermore, there is a growing interest in the application of Quinolin-8-ol derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. wikipedia.orgresearchgate.netresearchgate.net The hydrochloride salt form, this compound, is often used as a starting material in these synthetic endeavors due to its stability and solubility. iucr.org

The primary research imperatives for this compound studies are summarized below:

Drug Discovery and Development: Designing and synthesizing novel quinoline-based compounds with enhanced therapeutic properties for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govbenthamdirect.com

Structure-Activity Relationship (SAR) Studies: Systematically investigating how chemical modifications to the quinolin-8-ol scaffold affect its biological activity to guide the design of more potent and selective molecules. nih.gov

Development of Multifunctional Agents: Creating hybrid molecules that incorporate the quinolin-8-ol structure to target multiple biological pathways or possess combined therapeutic and diagnostic capabilities. nih.gov

Materials Science Applications: Exploring the use of Quinolin-8-ol and its derivatives in the creation of advanced materials, such as those used in electronic devices and for the prevention of corrosion. wikipedia.orgresearchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBJNMSTHMBPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937511 | |

| Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16862-11-6 | |

| Record name | 8-Quinolinol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16862-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolin-8-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016862116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-8-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Quinolin 8 Ol Hydrochloride and Its Derivatives

Established Synthetic Pathways for the 8-Hydroxyquinoline (B1678124) Core

The construction of the fundamental 8-hydroxyquinoline (8-HQ) framework can be achieved through several established synthetic routes. These methods, each with its own set of advantages and limitations, provide access to the core structure, which can then be further modified.

Skraup Synthesis Modifications and Optimizations

The Skraup synthesis is a classic method for preparing quinolines, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. google.comcdnsciencepub.comresearchgate.net For the synthesis of 8-hydroxyquinoline, o-aminophenol is used as the starting aniline derivative. google.comgoogle.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline (B57606) ring system. google.com

Traditional Skraup reactions were often characterized by their extreme violence and low yields. google.com However, significant modifications have been developed to control the reaction's vigor and improve efficiency, making it a more viable option for commercial-scale production. google.comcdnsciencepub.com One key modification involves the pre-formation of a mixture of glycerol, concentrated sulfuric acid, and o-aminophenol at a controlled temperature (not exceeding 120°C). This mixture is then gradually added to a reaction zone containing an oxidizing agent like o-nitrophenol and a catalyst such as ferrous sulfate (B86663), with the initial temperature maintained between 100 to 120°C. google.com This controlled addition mitigates the initial violent stages of the reaction. google.comcdnsciencepub.com

Further optimizations include the use of dehydrating agents like anhydrous cupric sulfate and calcium oxide to absorb water from the system, thereby enhancing the efficiency of the concentrated sulfuric acid and accelerating the dehydration cyclization of the intermediate. google.com These improvements have led to significantly higher yields and better control over the reaction. cdnsciencepub.comgoogle.com The Skraup synthesis is considered one of the most promising methods for the industrial production of 8-hydroxyquinoline due to the ready availability of the raw materials. google.com

Friedländer Condensation Approaches

The Friedländer synthesis offers an alternative and versatile route to quinolines, including 8-hydroxyquinoline and its derivatives. scispace.comnih.gov This method involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. scispace.com For the synthesis of 8-hydroxyquinolines, 2-amino-3-methoxybenzaldehyde (B112917) can be used, which, after condensation and subsequent cleavage of the methyl ether, yields the desired 8-hydroxyquinoline analogue. nih.govacs.org

A significant advancement in this area is the development of microwave-enhanced Friedländer synthesis. nih.gov This catalyst- and protecting-group-free method allows for the rapid, single-step, and convergent assembly of diverse 8-hydroxyquinolines with markedly improved reaction yields compared to traditional oil bath heating. nih.gov For instance, the condensation of 2-amino-3-hydroxybenzaldehyde (B7904644) with various ketones and dicarbonyl compounds under microwave irradiation has shown a substantial increase in yield, from an average of 34% with conventional heating to 72%. nih.gov This approach has been successfully applied to synthesize a library of halogenated quinolines. nih.gov

Furthermore, ruthenium complexes of substituted 8-hydroxyquinolines have been employed as catalysts in the Friedländer reaction to synthesize other quinoline derivatives. sioc-journal.cn This highlights the versatility of the 8-hydroxyquinoline scaffold itself in facilitating organic transformations. However, a limitation of the Friedländer reaction can be the instability of the starting 2-aminobenzaldehyde, which is often generated in situ from the reduction of 2-nitrobenzaldehyde (B1664092) derivatives. nih.govrsc.org

Sulfonation-Alkali Fusion Methods

The sulfonation-alkali fusion method is another industrially competitive route for the synthesis of 8-hydroxyquinoline. google.com This process typically starts with quinoline itself. The first step involves the sulfonation of quinoline with fuming sulfuric acid (oleum) to produce quinoline sulfonic acids. google.com While this sulfonation can lead to a mixture of isomers, conditions can be optimized to favor the formation of 8-quinolinesulfonic acid. google.com

The subsequent step is the alkali fusion of the 8-quinolinesulfonic acid. scispace.com This high-temperature reaction with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, introduces the hydroxyl group at the 8-position. Industrial-scale preparations have been optimized to be more cost-effective and safer by using catalysts like methanol, isopropanol, or ethanol (B145695) during the alkali fusion step. These catalysts allow the reaction to proceed at lower temperatures (170–190 °C) and pressures (1.4–1.6 MPa) in sealed autoclaves, reducing the need for excessively high temperatures and large amounts of alkali. patsnap.com After the fusion, the reaction mixture is neutralized to a pH of approximately 6.8 to 7, leading to the precipitation and isolation of 8-hydroxyquinoline. google.com

Hydrolysis of 8-Chloroquinoline (B1195068) and 8-Aminoquinoline (B160924)

8-Hydroxyquinoline can also be synthesized through the hydrolysis of 8-chloroquinoline or 8-aminoquinoline. google.com The hydrolysis of 8-chloroquinoline is typically carried out in a dilute alkali solution in the presence of a copper catalyst under controlled temperature and pressure, reportedly achieving a 93% yield. google.comnih.gov However, the starting material, 8-chloroquinoline, is often prepared from o-chloroaniline, which is a toxic compound, and the hydrolysis of chloro-organic compounds can be corrosive. patsnap.comgoogle.com

Alternatively, the hydrolysis of 8-aminoquinoline can be performed using an inorganic acid as a catalyst at high temperature and pressure. google.com This reaction involves a nucleophilic substitution of the amino group by water. google.com While these hydrolysis methods are effective, their application for large-scale industrial production is often limited by the availability and cost of the starting materials, 8-chloroquinoline and 8-aminoquinoline. google.comgoogle.com These routes are generally considered more valuable for the preparation of specific 8-hydroxyquinoline derivatives with particular structural features. google.com

Targeted Functionalization Strategies

Once the 8-hydroxyquinoline core is synthesized, it can be further modified to create a diverse range of derivatives with specific properties. Targeted functionalization strategies allow for the introduction of various substituents onto the quinoline ring system.

Mannich Reaction in Derivatization (e.g., Aminomethylation, Chloromethylation)

The Mannich reaction is a powerful and versatile tool for the functionalization of 8-hydroxyquinoline. mdpi.comresearchgate.netbohrium.com It is a three-component reaction involving an active hydrogen-containing compound (in this case, 8-hydroxyquinoline), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov This reaction leads to the aminomethylation of the 8-hydroxyquinoline scaffold, typically at the C-7 position, which is activated by the hydroxyl group at C-8. acs.org

The reaction conditions for the Mannich reaction are generally mild and the reagents are simple, making it an easily implementable method. mdpi.comresearchgate.net A wide variety of primary and secondary amines, including aliphatic, aromatic, and cyclic amines, can be used, leading to a vast library of aminomethylated 8-hydroxyquinoline derivatives. mdpi.combohrium.com The reaction is often carried out in a solvent like ethanol, and can be performed at room temperature or under reflux. researchgate.net

A related derivatization is chloromethylation, which introduces a chloromethyl group onto the 8-hydroxyquinoline ring. nih.govmdpi.com This is typically achieved by reacting 8-hydroxyquinoline with formaldehyde (B43269) and hydrogen chloride gas. mdpi.com The resulting chloromethylated derivative, such as 5-chloromethyl-8-hydroxyquinoline, serves as a valuable intermediate for further synthetic transformations, allowing for the introduction of other functional groups. nih.govresearchgate.netgoogle.com For instance, it can be reacted with various amines to produce aminomethylated derivatives. nih.gov

The aminomethyl and chloromethyl groups introduced via the Mannich reaction and related processes provide a handle for further structural modifications, enabling the synthesis of a wide array of 8-hydroxyquinoline derivatives with diverse chemical and biological properties. nih.govrsc.org

Suzuki Cross-Coupling for Positional Substitution

The Suzuki cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and it has been effectively employed for the positional substitution of the quinolin-8-ol scaffold. researchgate.netwikipedia.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide.

A general procedure for introducing aryl and vinyl substituents at the 5 or 7 position of 8-hydroxyquinoline has been developed. researchgate.net This method is based on the Suzuki cross-coupling of aryl or vinyl halides with 5-(4,4,5,5-tetramethyl researchgate.netjmaterenvironsci.comiucr.orgdioxaborolan-2-yl)quinolin-8-ol or 7-(4,4,5,5-tetramethyl researchgate.netjmaterenvironsci.comiucr.orgdioxaborolan-2-yl)quinolin-8-ol. researchgate.net These boronate esters are regioselectively synthesized from 8-hydroxyquinoline. researchgate.net To achieve this, the hydroxyl group of 8-hydroxyquinoline is often protected, for instance as a benzyl (B1604629) ether, prior to the coupling reaction. This protecting group can be subsequently removed. scispace.com

For the synthesis of 4-aryl-8-hydroxyquinolines, 4-chloro-8-tosyloxyquinoline can be successfully cross-coupled with various arylboronic acids under anhydrous Suzuki-Miyaura conditions. researchgate.net The tosyl protecting group remains stable during this process and can be removed later. researchgate.net The reactivity of halogens in Suzuki coupling follows the order I > Br > Cl, which allows for selective, sequential substitutions on di- or tri-halogenated quinolines. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling Reactions on Quinoline Derivatives

| Electrophile | Nucleophile | Catalyst/Conditions | Product | Reference |

| 5-Bromoquinolin-8-yl trifluoromethanesulfonate | Arylboronic acid | Pd catalyst, base | 5-Aryl-8-(trifluoromethanesulfonyloxy)quinoline | researchgate.net |

| 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinoline | Arylboronic acid | Pd catalyst, base | 5,7-Diaryl-8-(trifluoromethanesulfonyloxy)quinoline | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Anhydrous Suzuki-Miyaura conditions | 4-Aryl-8-tosyloxyquinoline | researchgate.net |

| Secondary homostyrenyl tosylates | Arylboronic acid | Pd(Quinox) catalyst | Allylic Suzuki products | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Site-Specific Modifications (e.g., C-2, C-5, C-7)

The functionalization of specific positions on the quinolin-8-ol ring is critical for tuning its chemical and physical properties.

C-2 Position: Modifications at the C-2 position of 6,7-dichloro-5,8-quinolinedione have been explored. For instance, 2-substituted quinoline-8-ol can be synthesized and subsequently oxidized to the corresponding quinolinedione. mdpi.com The introduction of substituents at the C-2 position can influence the molecule's electronic properties. mdpi.com

C-5 and C-7 Positions: The C-5 and C-7 positions of quinolin-8-ol are susceptible to electrophilic substitution and other modifications. scispace.comresearchgate.net For example, 5-chloromethyl-8-hydroxyquinoline hydrochloride is a key intermediate that can be prepared from 8-hydroxyquinoline. jmaterenvironsci.comiucr.org This intermediate allows for further functionalization at the C-5 position. jmaterenvironsci.com Similarly, bromination of 8-hydroxyquinoline can yield 7-bromoquinolin-8-ol, which can then be converted to 5-amino-7-bromoquinolin-8-ol. nih.gov These halogenated derivatives are valuable precursors for introducing a variety of substituents via cross-coupling reactions. scispace.com The introduction of different groups at the C-7 position has been shown to be important for the biological activity of some quinoline derivatives. nih.gov

Table 2: Examples of Site-Specific Modifications on Quinolin-8-ol

| Starting Material | Reagent(s) | Position(s) Modified | Product | Reference |

| 8-Hydroxyquinoline | N-bromosuccinimide (NBS), Chloroform | 7 | 7-Bromoquinolin-8-ol | nih.gov |

| 7-Bromoquinolin-8-ol | NaNO₂, HCl; then Na₂S₂O₄, THF/H₂O | 5 | 5-Amino-7-bromoquinolin-8-ol | nih.gov |

| 8-Hydroxyquinoline | Paraformaldehyde, secondary amine | 5 or 7 | 5- or 7-Aminomethyl-8-hydroxyquinoline | researchgate.net |

| 5-Chloro-8-hydroxyquinoline (B194070) | 2-Formylboronic acid, base | 7 | 7-(Substituted)-5-chloro-8-hydroxyquinoline | rsc.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Novel Synthetic Approaches and Catalyst Development

The quest for more sustainable and efficient synthetic routes has led to the development of novel approaches, including microwave-assisted synthesis, photocatalysis, and multi-component reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a green and efficient technique for the preparation of quinoline derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. lew.roeurekaselect.combenthamdirect.com This technology has been successfully applied to various reactions for synthesizing the quinoline core and its derivatives.

For instance, the Friedländer annulation, a condensation reaction of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group, can be significantly accelerated using microwave irradiation. researchgate.net Substituted quinolines have been synthesized in good yields within minutes under microwave conditions, often in the presence of a catalytic amount of acid. researchgate.net Microwave heating has also been employed for the synthesis of quinolinone derivatives from anilines and various esters, as well as for the subsequent transformation of these quinolinones into 4-chloroquinolines. thieme-connect.com

Photocatalytic Dehydrogenation Oxidation

Photocatalytic methods offer a green and mild alternative for the synthesis of quinolines, utilizing light to drive chemical transformations. mdpi.com One such approach involves the photocatalytic dehydrogenation oxidation of intermediates to form the aromatic quinoline ring.

A patented method describes the synthesis of 8-hydroxyquinoline from o-aminophenol and acrolein. google.com The intermediate formed from their addition and cyclization reaction is not isolated but is directly subjected to photocatalytic dehydrogenation oxidation. This reaction is carried out under visible light irradiation in the presence of a cobalt oxime chelate photocatalyst and an eosin (B541160) Y photosensitizer in a solvent mixture of acetonitrile (B52724) and deionized water. google.com This one-pot method is advantageous due to its mild reaction conditions and simplified work-up. google.com The photocatalytic formation of quinolines has also been achieved using heterogeneous photocatalysts like TiO₂. rsc.org

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom economy and green chemistry. rsc.orgajol.info Various MCRs have been developed for the synthesis of diverse quinoline scaffolds. rsc.org

For example, quinoline derivatives can be synthesized through a one-pot reaction involving an aromatic amine, an aldehyde, and an alkyne, often catalyzed by a Lewis acid such as niobium pentachloride. researchgate.net The Ugi four-component reaction has also been adapted for the synthesis of quinoline-based peptides under microwave irradiation. preprints.org These MCRs provide a powerful platform for the rapid generation of libraries of structurally diverse quinoline derivatives. rsc.org

Synthesis of Polymeric and Immobilized Quinolin-8-ol Architectures

The immobilization of quinolin-8-ol onto solid supports or its incorporation into polymeric structures opens up new avenues for its application, particularly in areas like catalysis and metal ion extraction.

Quinolin-8-ol can be immobilized on various supports, such as silica (B1680970) gel and polymeric resins like Amberlite XAD-4 and polystyrene-divinylbenzene. researchgate.netgnest.orgacs.org One method for immobilization on silica involves a one-step Mannich reaction with aminopropylsilica gel. researchgate.net Another approach is to functionalize a support with a group that can be chemically coupled to a derivative of quinolin-8-ol, such as 5-aminoquinolin-8-ol. gnest.org

Coordination polymers of quinolin-8-ol derivatives have also been synthesized. For instance, a bis-bifunctional derivative of 8-hydroxyquinoline can be prepared through a condensation reaction and then reacted with various divalent transition metal acetates to form coordination polymers. nist.gov Furthermore, polymeric metal complexes containing 8-hydroxyquinoline in the side chain have been synthesized via Yamamoto coupling and investigated for their photovoltaic properties. researchgate.net

Coordination Polymers Synthesis

The synthesis of coordination polymers using quinolin-8-ol derivatives is an area of significant research, driven by the versatile chelating ability of the quinolin-8-ol (oxine) moiety. ignited.incore.ac.uk These polymers are high molecular weight molecules formed by the repetition of monomeric units linked with covalent bonds. A common strategy involves the use of 5-chloromethyl-8-hydroxyquinoline hydrochloride as a precursor to synthesize novel bis(bidentate) ligands. tandfonline.comresearchgate.net These ligands can then coordinate with various divalent metal ions to form complex polymeric structures.

One synthetic route involves the condensation of 5-chloromethyl-8-hydroxyquinoline hydrochloride with a suitable organic molecule in the presence of a base catalyst. For instance, a novel bis-(bidentate)-ligand, 5,5′-(3,3′-(phenyl methylene)bis(1H-indole-3,1-diyl)bis(methylene)diquinolin-8-ol) (PBIQ), was synthesized through the condensation of 5-chloromethyl-8-hydroxyquinoline hydrochloride with 3,3′-(phenyl methanediyl) bis (1H-indole). ignited.intandfonline.com Similarly, another bis(bidentate) ligand, N,Nʼ-di(8-hydroxyquinolinolyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamine (QEPD), was prepared by condensing 5-chloromethyl-8-hydroxyquinoline hydrochloride with N,Nʼ-diethyl-1,3-propane diamine. core.ac.ukresearchgate.net In this latter synthesis, potassium carbonate served as an acid acceptor, and the reaction was carried out in an acetone-water mixture under reflux for three hours, yielding the final product after filtration and drying. core.ac.uk

These synthesized ligands are then reacted with acetate (B1210297) salts of various transition metals, such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II), to form coordination polymers. tandfonline.comnist.gov The resulting coordination polymers are typically insoluble in common organic solvents and exhibit high thermal stability, with decomposition temperatures often around 250°C. researchgate.net

Characterization of these polymers is comprehensive, employing a range of analytical techniques. These include elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, diffuse reflectance and fluorescence spectral studies, magnetic susceptibility measurements, and thermogravimetric analysis (TGA). core.ac.uktandfonline.com The IR spectra are particularly informative; for example, a red shift in the spectra suggests the coordination of the metal ion through the nitrogen of the 8-hydroxyquinoline moiety, and the formation of a metal-oxygen bond is supported by shifts in the C-O stretching and in-plane OH deformation bands. core.ac.uk

Table 1: Synthesis and Characterization of Quinolin-8-ol Based Coordination Polymers

| Ligand Precursor | Bridging/Condensing Agent | Metal Ions | Characterization Methods | Reference |

|---|---|---|---|---|

| 5-chloromethyl-8-hydroxyquinoline hydrochloride | 3,3′-(phenyl methanediyl) bis (1H-indole) | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Elemental Analysis, IR, NMR, Diffuse Reflectance, Fluorescence, Magnetic Susceptibility, TGA | ignited.intandfonline.com |

| 5-chloromethyl-8-hydroxyquinoline hydrochloride | N,Nʼ-diethyl-1,3-propane diamine | Zn(II), Cu(II), Ni(II), Co(II), Mn(II) | Elemental Analysis, IR, Diffuse Reflectance, TGA, Magnetic Susceptibility, Conductometric Titrations | core.ac.ukresearchgate.net |

| 5-formyl-8-hydroxyquinoline | 4,4'-methylenedianiline | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Thermogravimetric Analysis | nist.gov |

Resin Immobilization Techniques for Quinolin-8-ol

The immobilization of quinolin-8-ol (oxine) onto solid supports creates chelating resins that are highly effective for the solid-phase extraction (SPE) and preconcentration of metal ions from various matrices. researchgate.netgnest.org A variety of support materials have been utilized, including natural biopolymers like chitosan (B1678972) and inorganic materials such as silica gel, controlled-pore glass (CPG), and bentonite. researchgate.netgnest.orgresearchgate.net

One approach involves the chemical modification of a support material to covalently bond the quinolin-8-ol molecule. For example, a chelating resin has been developed by functionalizing the biopolymer chitosan with 8-hydroxyquinoline via a diazotization reaction. researchgate.net Another common support is silica. A rapid and environmentally conscious method for attaching oxines to silica surfaces has been reported. gnest.org The process involves first activating controlled porous glass (CPG) with nitric acid, followed by silanization with an aminosilane (B1250345) reagent like (p-aminophenoxypropyl)trimethoxysilane in anhydrous toluene. gnest.org The quinolin-8-ol is then coupled to the functionalized surface. gnest.org This method avoids time-consuming procedures that are less aligned with green chemistry principles. gnest.org

The resulting resins are used to create microcolumns for flow injection analysis systems, allowing for the online preconcentration of trace metals. researchgate.netsemanticscholar.org For instance, quinolin-8-ol immobilized on controlled-pore glass has been used to preconcentrate pentachlorophenol. researchgate.net The retention of the analyte occurs on the column, followed by elution with a suitable solvent mixture. researchgate.net The efficiency of these resins is often evaluated by their sorption capacity for different metal ions, which can be dependent on factors like pH and contact time. researchgate.net For a chitosan-based resin, the optimal pH range for the sorption of Cu(II), Pb(II), Zn(II), Ni(II), and Cd(II) was found to be between 4 and 6. researchgate.net

These immobilized systems are valuable tools in analytical chemistry, often coupled with detection techniques like flame atomic absorption spectrometry (FAAS) or inductively coupled plasma mass spectrometry (ICP-MS) for the determination of trace metal concentrations in environmental and biological samples. researchgate.netgnest.org

Table 2: Resin Immobilization Techniques for Quinolin-8-ol

| Solid Support | Immobilization Method | Application | Reference |

|---|---|---|---|

| Chitosan | Functionalization via diazotization reaction | Preconcentration of Cu(II) and Cd(II) from aqueous samples | researchgate.net |

| Silica / Controlled-Pore Glass (CPG) | Silanization with (p-aminophenoxypropyl)trimethoxysilane and subsequent coupling | Solid-phase extraction of trace metals; Preconcentration of pentachlorophenol | gnest.orgresearchgate.net |

| Bentonite | Immobilization of 8-hydroxy quinoline | Adsorption of lead (II) ions | gnest.org |

| Polyacrylonitrile (PAN) | Reaction with hydrazine (B178648) followed by coupling via diazotization | Preconcentration of rare earth elements from seawater | gnest.org |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| (p-aminophenoxypropyl)trimethoxysilane |

| 3,3′-(phenyl methanediyl) bis (1H-indole) |

| 4,4'-methylenedianiline |

| 5,5′-(3,3′-(phenyl methylene)bis(1H-indole-3,1-diyl)bis(methylene)diquinolin-8-ol) (PBIQ) |

| 5-chloromethyl-8-hydroxyquinoline hydrochloride |

| 5-formyl-8-hydroxyquinoline |

| 8-hydroxyquinoline (Quinolin-8-ol, oxine) |

| N,Nʼ-di(8-hydroxyquinolinolyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamine (QEPD) |

| N,Nʼ-diethyl-1,3-propane diamine |

| Cadmium (Cd) |

| Cobalt (Co) |

| Copper (Cu) |

| Lead (Pb) |

| Manganese (Mn) |

| Nickel (Ni) |

| Nitric acid |

| Pentachlorophenol |

| Potassium carbonate |

| Toluene |

Coordination Chemistry of Quinolin 8 Ol Hydrochloride Analogues

Ligand Design Principles and Chelation Mechanisms

The effectiveness of quinolin-8-ol and its derivatives as ligands is rooted in their specific molecular structure, which allows for the formation of stable chelate rings with metal ions. The design of new analogues often focuses on modifying the quinolin-8-ol backbone to tune the ligand's electronic and steric properties, thereby influencing its selectivity and the stability of its metal complexes.

Quinolin-8-ol, also known as oxine, is a classic example of a bidentate ligand. asianpubs.orgresearchgate.net Its ability to coordinate with metal ions stems from the presence of two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. asianpubs.orgresearchgate.nettandfonline.comdovepress.com The deprotonation of the phenolic hydroxyl group is a crucial step in the chelation process, allowing the oxygen atom to form a coordinate bond with the metal ion. researchgate.netresearchgate.net This, in conjunction with the lone pair of electrons on the nitrogen atom, enables the formation of a stable five-membered chelate ring with a metal ion. scispace.com This bidentate coordination is a key feature that contributes to the high stability of the resulting metal complexes. google.com Among the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline (B1678124) possesses this capability to form stable complexes with divalent metal ions through chelation. dovepress.comnih.gov

Quinolin-8-ol and its analogues form stable complexes with a wide variety of metal ions, including copper(II), iron(III), aluminum(III), zinc(II), nickel(II), cobalt(II), and manganese(II). scispace.comresearchgate.netarabjchem.org The stoichiometry of these complexes can vary depending on the coordination number and oxidation state of the metal ion. For instance, four-coordinate metal ions typically form complexes with two molecules of quinolin-8-ol, while six-coordinate metals require three molecules. scispace.com

The formation of these complexes often leads to a significant increase in the lipophilicity of the compound, which can enhance its biological activity. arabjchem.org The stability and geometry of the resulting complexes are influenced by factors such as the nature of the metal ion, the specific substituents on the quinolin-8-ol ring, and the solvent system used. For example, studies have shown the formation of octahedral geometries for iron(III) complexes and tetrahedral geometries for copper(II) complexes with mixed ligands of 8-hydroxyquinoline and amino acids. arabjchem.orgarabjchem.org

Below is a table summarizing the formation of metal complexes with various metal ions:

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Resulting Complex Geometry | Reference |

| Cu(II) | 1:2 | Tetrahedral/Square Planar | arabjchem.orgarabjchem.org |

| Fe(III) | 1:2, 1:3 | Octahedral | arabjchem.orgarabjchem.org |

| Al(III) | 1:3 | Octahedral | scispace.comrsc.org |

| Zn(II) | 1:2 | Tetrahedral | acs.org |

| Ni(II) | 1:2 | Octahedral | asianpubs.org |

| Co(II) | 1:2 | Octahedral | asianpubs.org |

| Mn(II) | 1:2 | Octahedral | asianpubs.org |

Spectroscopic and Structural Characterization of Metal Chelates

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the quinolin-8-ol ligand to a metal ion. Key spectral changes are observed upon complexation. A significant observation is the disappearance or broadening of the band corresponding to the stretching vibration of the phenolic -OH group, which is typically found in the region of 3500-2750 cm⁻¹ in the free ligand. imjst.org This indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond.

Furthermore, shifts in the vibrational frequencies of the C-N and C-O bonds within the quinoline ring provide evidence of coordination. For instance, the C-O stretching vibration often shifts to a higher frequency upon complexation. asianpubs.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, although these may sometimes appear below the standard range of the instrument. imjst.org The presence of coordinated water molecules in the complex can be identified by the appearance of broad bands around 3300-3400 cm⁻¹ and other characteristic vibrations. arabjchem.org

UV-Visible absorption spectroscopy is widely used to study the electronic transitions within the quinolin-8-ol ligand and its metal complexes. The complexation of quinolin-8-ol with metal ions typically results in a bathochromic (red) shift of the absorption bands. researchgate.net The free ligand exhibits absorption bands due to π→π* and n→π* transitions within the quinoline ring. researchgate.net Upon chelation, new absorption bands may appear in the visible region, which are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. asianpubs.orgresearchgate.net

The stoichiometry of the metal complexes in solution can also be determined using UV-Vis spectroscopy through methods like the mole-ratio method or Job's method of continuous variation. aut.ac.nz The significant color change observed upon complexation is a direct result of these changes in the electronic absorption spectra and is a hallmark of these compounds. scispace.com

Thermogravimetric analysis (TGA) provides information about the thermal stability of the metal complexes and can help to determine their composition. By monitoring the weight loss of a sample as a function of temperature, one can identify the decomposition steps of the complex. For instance, the initial weight loss at lower temperatures (around 100-200 °C) often corresponds to the loss of coordinated or lattice water molecules. asianpubs.orgarabjchem.org

The subsequent decomposition at higher temperatures relates to the degradation of the organic ligand, leaving behind a metal oxide as the final residue. arabjchem.org The decomposition temperature of the complex is an indicator of its thermal stability. Generally, metal complexes of quinolin-8-ol show higher thermal stability compared to the free ligand. arabjchem.org TGA can also be used to confirm the stoichiometry of the complex by comparing the experimental weight loss with the calculated values. asianpubs.org

Influence of Metal Chelation on Compound Activity and Function

The ability of quinolin-8-ol and its analogues to form stable complexes with a wide array of metal ions is central to their diverse applications. This process, known as chelation, involves the formation of multiple coordinate bonds between the organic ligand and a single central metal atom, resulting in a stable, ring-like structure. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in the 8-position form a potent bidentate chelating site. nih.govmdpi.com This interaction significantly alters the physicochemical and biological properties of both the quinolin-8-ol analogue and the metal ion, leading to a range of functional outcomes. The biological activity of 8-hydroxyquinoline (8HQ) and its derivatives is largely attributed to their chelating capabilities. nih.govdovepress.com

The chelation of metal ions by quinolin-8-ol analogues is a critical mechanism underpinning their biological activities, which span antineurodegenerative, anticancer, and antimicrobial applications. nih.govresearchgate.net Many diseases, particularly neurodegenerative conditions like Alzheimer's and Parkinson's, are linked to metal ion dysregulation and the resulting oxidative stress. tandfonline.com

8-Hydroxyquinoline derivatives can act as metal chelators to restore metal homeostasis. nih.gov For instance, clioquinol (B1669181) (CQ), an iodine-substituted 8HQ derivative, selectively chelates copper (Cu²⁺) and zinc (Zn²⁺) ions. This action can inhibit the production and aggregation of misfolded proteins, a key pathological feature in Alzheimer's disease. dovepress.com Furthermore, by acting as a metal chaperone, CQ can transport and redistribute these ions, activating neuroprotective cellular signals. dovepress.com Other derivatives, such as M30 and HLA-20, which are hybrids containing the 8HQ scaffold, also exhibit potent antineurodegenerative effects through their metal chelating properties. dovepress.comresearchgate.net

In oncology, the anticancer effects of derivatives like clioquinol are associated with their interaction with copper and zinc ions. nih.govdovepress.com The chelation of these metals can lead to the inhibition of the proteasome, a cellular complex that degrades unneeded or damaged proteins, thereby inducing apoptosis in cancer cells. nih.govdovepress.com The resulting metal-ligand complexes can exhibit greater biological activity than the ligand alone. A chelate of iron with 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol, for example, showed enhanced antibacterial activity compared to the compound by itself. scispace.com Similarly, Tris(8-quinolinolato)gallium(III) demonstrated significantly more potent inhibitory effects against human lung adenocarcinoma cells than gallium chloride (GaCl₃). rroij.com

The antimicrobial action of these compounds is also linked to metal chelation. imjst.org Cationic amphiphilic structures of certain 8-hydroxyquinolium derivatives allow them to interact with and disrupt the bacterial lipid bilayer membrane, leading to cell death. nih.gov It is often proposed that the active form of the drug is the metal complex, formed by chelating trace metals in the biological medium, which can then exert greater toxicity on the microbial cells. scispace.com

Table 1: Influence of Metal Chelation on Biological Activity of Quinolin-8-ol Analogues This table is interactive. You can sort and filter the data.

| Compound Name | Metal Ion(s) | Biological Application | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Clioquinol (CQ) | Cu²⁺, Zn²⁺ | Antineurodegenerative | Inhibits misfolded protein aggregation; acts as a metal chaperone. | dovepress.com |

| Clioquinol (CQ) | Cu²⁺, Zn²⁺ | Anticancer | Proteasome inhibition through ionophore actions. | nih.govdovepress.com |

| 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol | Fe | Antibacterial | Metal chelate exhibits greater activity than the ligand alone. | scispace.com |

| Tris(8-quinolinolato)gallium(III) | Ga³⁺ | Anticancer | Potent inhibitor of human lung adenocarcinoma cells. | rroij.com |

| M30 | - | Antineurodegenerative | Metal chelation contributes to neuroprotective effects. | dovepress.comresearchgate.net |

| HLA-20 | - | Antineurodegenerative | Metal chelation contributes to neuroprotective effects. | dovepress.comresearchgate.net |

Quinolin-8-ol itself is weakly fluorescent. This is due to a process called excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group transfers to the nitrogen atom of the pyridine (B92270) ring upon excitation. scispace.comrroij.com However, when quinolin-8-ol analogues chelate with metal ions, this proton transfer is blocked. acs.orgnih.gov The formation of the metal-ligand complex increases the rigidity of the molecule and inhibits the ESIPT process, leading to a significant enhancement of fluorescence emission. scispace.comrroij.com

This "turn-on" fluorescence response upon metal binding makes 8-hydroxyquinoline derivatives excellent chemosensors for detecting various metal ions, including biologically important ones like Zn²⁺ and environmentally significant ones like Al³⁺. scispace.comrroij.com The specificity of the sensor can be tuned by modifying the quinoline structure.

For example, a Schiff-base derivative, 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL), was designed to recognize Zn²⁺. nih.gov In its free form, the compound exhibits little fluorescence due to the ESIPT process. Upon coordination with Zn²⁺, the hydroxyl proton is removed, inhibiting ESIPT and causing a significant increase in fluorescence. acs.orgnih.gov This particular sensor also benefits from an Aggregation-Induced Emission (AIE) effect. nih.govmdpi.com The resulting complex, ZnL₂, forms nanoscale aggregates that further enhance the fluorescence, making it highly sensitive for detecting Zn²⁺ in aqueous media and even on test strips. nih.govresearchgate.net

The development of fluorescent chemosensors based on 8-hydroxyquinoline is an active area of research, with studies focusing on creating probes with high selectivity and sensitivity for specific metal ions in biological and environmental samples. scispace.comresearchgate.net

Table 2: Research Findings on Fluorescence Sensing with Quinolin-8-ol Analogues This table is interactive. You can sort and filter the data.

| Compound/Probe | Target Ion | Mechanism | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) general | Metal Cations (e.g., Al³⁺, Zn²⁺) | Inhibition of ESIPT, increased molecular rigidity. | Significant fluorescence enhancement. | scispace.comrroij.com |

| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Zn²⁺ | Inhibition of ESIPT coupled with Aggregation-Induced Emission (AIE). | Orange fluorescence "turn-on" response. | acs.orgnih.govresearchgate.net |

| 2-(Trityliminomethyl)-quinolin-8-ol (HL) | Zn²⁺ | Formation of nanoscale J-aggregates upon complexation. | Fluorescence turn-on mode. | mdpi.com |

| ZrO₂-8-HQS | Zn²⁺, Hg²⁺ | Chelation-enhanced fluorescence (for Zn²⁺), quenching of complex fluorescence (for Hg²⁺). | High selectivity and sensitivity for Zn²⁺ (LOD 5.2 μM) and Hg²⁺ (LOD 0.8 μM). | researchgate.net |

Quinolin-8-ol and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The inhibition mechanism is based on the adsorption of the quinoline molecules onto the metal surface. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal atoms on the surface—a form of chelation. mdpi.com

Organic inhibitors typically contain heteroatoms like nitrogen and oxygen, as well as aromatic rings, which act as electron-rich centers for adsorption. mdpi.com The quinolin-8-ol scaffold is ideal in this regard. The nitrogen and oxygen atoms can share electrons with the vacant d-orbitals of metal atoms (like iron), and the planar quinoline ring system allows for strong adsorption via π-electron interactions. researchgate.net

This adsorption process forms a protective film on the metal surface. mdpi.comresearchgate.net This film acts as a barrier, isolating the metal from the corrosive medium (e.g., hydrochloric acid) and thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. researchgate.net Consequently, these compounds are often classified as mixed-type inhibitors. mdpi.com

The effectiveness of the inhibition can be enhanced by modifying the quinolin-8-ol structure. For example, studies on derivatives like 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol and 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) have shown high inhibition efficiencies, reaching up to 95.1% and 94.8% respectively at optimal concentrations. mdpi.com The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. mdpi.comresearchgate.net

Table 3: Corrosion Inhibition Performance of Quinolin-8-ol Analogues This table is interactive. You can sort and filter the data.

| Inhibitor Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Reference(s) |

|---|---|---|---|---|---|

| 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol | C35E Steel | 1.0 M HCl | 88.7 | Mixed | |

| 7-((4-(benzo[d] scispace.comresearchgate.netdioxol-5-ylmethyl)piperazin-1-yl)methyl)quinolin-8-ol | C35E Steel | 1.0 M HCl | 95.1 | Mixed | |

| 5-((2-bromoethoxy) methyl) quinolin-8-ol | Mild Steel | 1.0 M HCl | 96.1 | Mixed | |

| 5-((3-bromopropoxy) methyl) quinolin-8-ol | Mild Steel | 1.0 M HCl | 96.6 | Mixed | |

| 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) | Carbon Steel | 1 M HCl | 94.8 | Mixed | mdpi.com |

| 5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ) | Carbon Steel | 1 M HCl | 95.8 | Mixed | mdpi.com |

| 5-N-((dodecylamino)methyl)quinolin-8-ol (DAQ) | Carbon Steel | 1 M HCl | 96.7 | Mixed | researchgate.net |

Biological Activities and Mechanistic Investigations of Quinolin 8 Ol Hydrochloride Derivatives

Antimicrobial Research

The quinoline (B57606) scaffold, particularly the 8-hydroxyquinoline (B1678124) (8-HQ) core, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.netrsc.org Derivatives of quinolin-8-ol hydrochloride have been the subject of extensive research for their potential as antimicrobial agents, demonstrating efficacy against a variety of bacteria, fungi, and protozoa. nih.govresearchgate.netelsevierpure.comontosight.ai The hydrochloride salt form of these compounds often enhances their solubility in aqueous solutions, making them more suitable for biological and pharmacological applications. ontosight.ai

Antibacterial Efficacy and Mode of Action

Quinolin-8-ol and its derivatives have long been known for their antibacterial properties. scispace.comnih.gov Their mechanism of action is often linked to their ability to chelate metal ions, which are essential cofactors for many bacterial enzymes. rsc.org

A significant aspect of the antibacterial mechanism of quinolin-8-ol derivatives involves the disruption of nucleic acid synthesis and integrity. researchgate.net These compounds can interfere with DNA replication and repair processes, which are crucial for bacterial survival. researchgate.net Some quinoline derivatives are known to inhibit topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes essential for managing DNA supercoiling during replication. mdpi.com The inhibition of these enzymes leads to DNA strand breaks and ultimately bacterial cell death. mdpi.com The metal-chelating properties of halogenated 8-hydroxyquinolines are also implicated in the inhibition of RNA synthesis by chelating ions like Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov

Some 8-hydroxyquinoline derivatives exert their antibacterial effects by acting as membrane-active agents. Cationic amphiphilic structures of certain 8-hydroxyquinolium salts allow them to interact with the bacterial lipid bilayer membrane. nih.gov This interaction can alter the membrane's integrity or cause direct toxicity to the membrane, leading to cell death. nih.gov For instance, 7-Morpholinomethyl-8-hydroxyquinoline is suggested to exert its biological activity as a membrane-active agent through metal ion chelation. scispace.com

The rise of multidrug-resistant (MDR) bacteria presents a serious threat to public health, necessitating the development of new antibacterial agents. nih.gov Quinolin-8-ol derivatives have shown promise in combating these resistant strains. usf.edunih.gov

Several studies have synthesized and evaluated quinoline derivatives against clinically relevant MDR Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). usf.edu Some of these compounds have demonstrated potent activity against these challenging bacteria. usf.edunih.gov For example, a series of easily accessible quinoline derivatives displayed significant potency against MDR Gram-positive bacteria, including Clostridium difficile. nih.gov

Furthermore, certain 8-hydroxyquinoline derivatives have been investigated for their ability to reverse multidrug resistance. google.comepo.org The concept of "collateral sensitivity," where drug-resistant cells become hypersensitive to other compounds, is being explored with these derivatives. google.comepo.org

A study on 5-amino-7-bromoquinolin-8-yl sulfonates showed that some derivatives exhibited potent activity against antibiotic-resistant E. coli strains. nih.gov Another study reported that a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid displayed significant effects against both susceptible and drug-resistant strains with MIC values of 4–16 µg/mL. nih.gov Cloxyquin (5-chloroquinolin-8-ol) has also shown good antituberculosis activity, even against multidrug-resistant isolates of Mycobacterium tuberculosis. nih.gov

Table 1: Antibacterial Activity of Selected Quinolin-8-ol Derivatives against Multidrug-Resistant Strains

| Compound/Derivative | Resistant Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 5-amino-7-bromoquinolin-8-yl sulfonates | Mutant E. coli (Streptomycin-resistant), Donor E. coli (Rifampin-resistant) | Potent activity (inhibition zones comparable to standard) | nih.gov |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Drug-resistant Gram-positive and Gram-negative bacteria | MIC: 4–16 µg/mL | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Multidrug-resistant Mycobacterium tuberculosis | MIC: 0.062 to 0.25 μg/ml | nih.gov |

| Quinoline derivatives (Teng et al.) | MRSA, MRSE, VRE, C. difficile | Potent activity (e.g., MIC of 1.5 μg/mL against MRSA for compound 7) | usf.edunih.gov |

Hybrid Antimicrobial Agents

Hybrid molecules that combine the quinolin-8-ol scaffold with other pharmacophores have been synthesized to enhance antimicrobial activity. nih.govelsevierpure.com For example, hydrazonomethyl-quinolin-8-ol and pyrazol-3-yl-quinolin-8-ol derivatives have been created, retaining the quinolin-8-ol core along with hydrazone or pyrazole (B372694) groups known for their antimicrobial properties. nih.govelsevierpure.com

In one study, a quinolone fragment was linked to a quinoline core to create a hybrid compound, 5d, which demonstrated a potent effect against a broad spectrum of both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.125–8 μg/mL. nih.gov This hybridization strategy is considered an effective way to enhance antibacterial activity. nih.gov Another study focused on hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexes, which showed excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli. researchgate.net

Antifungal and Antiprotozoal Potency

The antifungal properties of quinolin-8-ol and its derivatives are well-documented. nih.govresearchgate.netnih.gov Their mechanism of action against fungi often involves damaging the cell wall and compromising the integrity of the cytoplasmic membrane. nih.gov For instance, clioquinol (B1669181) has been shown to damage the cell wall of Candida albicans, while 8-hydroxy-5-quinolinesulfonic acid derivatives disrupt the cytoplasmic membrane. nih.gov The antifungal activity can also be attributed to the chelation of metal ions, which is a key feature of the 8-hydroxyquinoline scaffold. nih.govfordham.edu

A number of studies have reported the synthesis and evaluation of various quinolin-8-ol derivatives against a range of fungal pathogens. Hydrazonomethyl-quinolin-8-ol derivatives, for instance, have shown potent activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, with some compounds being more potent than the standard drug fluconazole. nih.govelsevierpure.com Similarly, 7-substituted quinolin-8-ol derivatives have demonstrated considerable antifungal activity. researchgate.net

In addition to their antifungal effects, quinolin-8-ol derivatives have also been investigated for their antiprotozoal activity. nih.govresearchgate.netelsevierpure.comontosight.ainih.gov Clioquinol was historically used as an oral anti-parasitic agent for treating intestinal amebiasis. researchgate.nettandfonline.com More recent research has explored the potential of these compounds against other protozoa, such as Plasmodium falciparum, the parasite responsible for malaria. nih.govelsevierpure.com Certain hydrazonomethyl-quinolin-8-ol and pyrazol-3-yl-quinolin-8-ol derivatives have exhibited good antimalarial activity against different strains of P. falciparum. nih.gov

Table 2: Antifungal and Antiprotozoal Activity of Selected Quinolin-8-ol Derivatives

| Compound/Derivative | Target Organism(s) | Activity/IC₅₀/MIC | Reference |

|---|---|---|---|

| Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.3, 15.6) | Candida albicans | IC₅₀ < 3 µM (more potent than fluconazole) | nih.govelsevierpure.com |

| Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.1-15.3) | Aspergillus fumigatus (fluconazole-resistant) | Good activity (IC₅₀ < 3 µM) | nih.govelsevierpure.com |

| Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.2, 15.7) | Plasmodium falciparum D6 | Good antimalarial activity | nih.gov |

| Pyrazol-3-yl-quinolin-8-ol derivatives (e.g., 16.3, 16.5) | Plasmodium falciparum D6 and W2 strains | IC₅₀ values in the low micromolar range | nih.gov |

| Clioquinol | Candida spp., Dermatophytes | Damages cell wall | nih.gov |

| 8-hydroxy-5-quinolinesulfonic acid derivatives | Candida spp., Dermatophytes | Compromises cytoplasmic membrane integrity | nih.gov |

Anti-phytopathogenic Activity Studies

Quinolin-8-ol derivatives have been systematically designed, synthesized, and evaluated for their effectiveness against economically significant phytopathogenic fungi. rsc.orgnih.gov These fungi pose a serious threat to agricultural quality, food security, and human health, making the discovery of new, highly efficient antifungal agents a priority. rsc.orgnih.govrsc.org

In vitro studies have demonstrated that many 8-hydroxyquinoline derivatives exhibit remarkable inhibitory activity against a range of plant pathogens, often exceeding the performance of commercial fungicides like azoxystrobin. nih.govresearchgate.net For instance, a series of synthesized derivatives were tested against five major phytopathogenic fungi: Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, Fusarium oxysporum, and Magnaporthe oryzae. rsc.orgnih.gov

One derivative, compound 2 (5,7-dinitro-8-hydroxyquinoline), showed exceptional potency, achieving a 100% inhibition rate against all five tested fungi at a concentration of 25 μg/mL. rsc.org Further analysis determined its EC₅₀ values to be exceptionally low, indicating high efficacy. nih.govresearchgate.net Another promising derivative, compound 5c , also demonstrated strong protective and curative activities against S. sclerotiorum in vivo, with its curative effects at certain concentrations surpassing those of azoxystrobin. nih.govresearchgate.net Preliminary mechanistic studies suggest that these compounds may act by causing mycelial abnormalities, disrupting cell membrane permeability, leading to the leakage of cellular contents, and inhibiting the formation and germination of sclerotia in fungi like S. sclerotiorum. nih.govresearchgate.net

Table 1: In Vitro Antifungal Activity of Select 8-Hydroxyquinoline Derivatives EC₅₀ values represent the concentration of the compound required to inhibit 50% of fungal growth.

Antiviral and Anti-HIV Activities

The quinoline nucleus is a core structure in numerous compounds with a wide array of pharmacological properties, including significant antiviral activity. researchgate.netnih.gov Derivatives of 8-hydroxyquinoline have been investigated for their effects against a variety of viruses, such as Dengue virus, Zika virus (ZIKV), and Human Immunodeficiency Virus (HIV). nih.govmdpi.comnih.gov For example, two novel quinoline derivatives demonstrated significant inhibitory activity against Dengue virus serotype 2 (DENV2) in vitro. mdpi.com The search for effective antivirals has also led to the synthesis of derivatives like 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, which was investigated as a potential candidate against SARS-CoV-2. nih.gov

HIV-1 Integrase Inhibition

A primary focus of antiviral research on 8-hydroxyquinoline derivatives has been their potential to combat HIV-1, specifically by targeting the viral enzyme integrase (IN). nih.govrsc.org HIV-1 integrase is essential for the virus's replication cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibiting this enzyme effectively blocks the viral life cycle. scispace.com

Derivatives of 8-hydroxyquinoline have emerged as potent inhibitors of HIV-1 integrase. nih.govscispace.com Research has shown that compounds such as 5-chloroquinolin-8-ol, 5,7-dichloroquinolin-8-ol, and 5-(ethoxymethyl)quinolin-8-ol (B1595661) can inhibit the interaction between the HIV-1 integrase and the host protein LEDGF/p75, which is a crucial step for viral integration. nih.gov These compounds exhibited inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov

Further studies have identified other derivatives with significant anti-HIV activity. For instance, (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol was found to be highly active against two strains of HIV-1, with IC₅₀ values of 1.88 µM and 6.27 µM, respectively. researchgate.net The mechanism of these compounds is often linked to their ability to chelate metal ions, which is a key feature of the integrase active site. mdpi.com The structural requirements for this inhibitory activity often include a hydroxyl group at the C-8 position and a carboxylic acid group at the C-7 position of the quinoline ring. scispace.com

Anticancer Research

The anticancer potential of 8-hydroxyquinoline derivatives has been a subject of extensive investigation. researchgate.netrsc.org These compounds have been reported to exhibit remarkable cytotoxic effects against a variety of human cancer cell lines. rsc.org Their anticancer activity is often associated with their ability to form complexes with endogenous metal ions like copper and iron, which may be present in higher concentrations in cancer cells compared to healthy cells. rsc.org

Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)

In vitro studies have confirmed the cytotoxic potential of numerous this compound derivatives against a panel of human cancer cell lines. For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant cytotoxicity against several cancer cell lines, including those of the breast (MDA-MB-231, T-47D), bone (SaoS2), and liver (SK-Hep1, Hep3B). nih.gov Another derivative, (E)‐2‐((2‐(4‐fluorophenyl)hydrazono)methyl)quinolin‐8‐ol, was identified as being particularly cytotoxic against HeLa (cervical), MCF-7 (breast), A-549 (lung), and MDA-MB-231 (breast) cancer cells, while showing greater selectivity for cancer cells over normal cells. researchgate.net

Table 2: In Vitro Cytotoxicity of Select 8-Hydroxyquinoline Derivatives IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Proposed Mechanisms of Anticancer Action

While the exact mechanisms underlying the anticancer effects of 8-hydroxyquinoline derivatives are still being fully elucidated, several models have been proposed. rsc.org The primary hypothesis relates to their metal-binding properties, which can disrupt cellular homeostasis. rsc.org Other suggested mechanisms include the inhibition of critical cellular machinery like the proteasome or histone deacetylase, and the inhibition of DNA repair processes. researchgate.netrsc.org

One of the specific proposed mechanisms of anticancer action for 8-hydroxyquinoline derivatives is the disruption of lysosomes. rsc.org Lysosomes are acidic organelles within cells that are crucial for degradation and recycling processes. The ability of these compounds to act as ionophores—transporting metal ions like copper and iron across cellular membranes—can lead to the accumulation of these metals within lysosomes. This accumulation can trigger lysosomal membrane permeabilization, leading to the release of acidic contents and enzymes into the cell's cytoplasm. This event, known as lysosomal disruption, can induce cellular stress and ultimately trigger programmed cell death, or apoptosis, in cancer cells. rsc.org

Proteasome and Histone Deacetylase Inhibition

Quinolin-8-ol derivatives have been investigated for their potential to inhibit key cellular machinery involved in cancer cell survival, namely the proteasome and histone deacetylases (HDACs). rsc.orgnih.gov The proteasome is responsible for degrading misfolded or unnecessary proteins, and its inhibition can lead to an accumulation of these proteins, triggering apoptosis (cell death). nih.gov Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is less accessible to transcription. wikipedia.orgembl.de Inhibition of HDACs can result in the hyperacetylation of histones, which alters gene expression and can induce cell cycle arrest and apoptosis. wikipedia.orgembl.de

Some 8-hydroxyquinoline derivatives have been shown to possess proteasome inhibitory activity, which is often linked to their ability to chelate copper and zinc ions. nih.gov The antitumor activity of derivatives like clioquinol has been associated with their capacity to inhibit the proteasome through ionophore actions. nih.gov

Furthermore, certain quinoline-based compounds have been designed and synthesized as potent HDAC inhibitors. nih.gov For instance, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives demonstrated significant HDAC inhibitory activity, with one compound showing greater potency than the known HDAC inhibitor Vorinostat. nih.gov The development of dual-target inhibitors, which can simultaneously block both the proteasome and HDACs, is an emerging and promising strategy in cancer therapy. nih.gov This dual inhibition can lead to a synergistic effect by blocking both the degradation of misfolded proteins and the aggresome pathway, a cellular response to protein aggregation. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the necessary oxygen and nutrients for cancer cells to proliferate. nih.gov Consequently, inhibiting angiogenesis is a key strategy in anticancer therapy. nih.gov Several derivatives of quinolin-8-ol have demonstrated antiangiogenic properties.

For example, the synthetic compound 2-Formyl-8-hydroxy-quinolinium chloride has been shown to inhibit the growth of human umbilical vein endothelial cells in vitro. nih.gov In a preclinical model of liver cancer, this compound exhibited strong antiangiogenic activity. nih.gov Furthermore, it was capable of inhibiting the growth of large hepatoma xenografted tumors in animal models, suggesting its potential as an antiangiogenic and antitumor agent. nih.gov

Other 8-hydroxyquinoline derivatives, including 5-chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol and 5-chloro-7-(morpholinomethyl)quinolin-8-ol, have also been identified as inhibitors of endothelial cell proliferation and angiogenesis. rsc.org The antiangiogenic activity of some 8-hydroxyquinoline derivatives, such as clioquinol, is linked to their copper chelation ability. nih.gov Additionally, modifications to the 8-hydroxyquinoline structure, such as the introduction of a 5-chloro substituent, have been shown to enhance anti-migration and anti-invasion activities in cancer cells. mdpi.com

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a crucial enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are the essential building blocks for DNA synthesis and repair. semanticscholar.orgnih.gov As RR is the rate-limiting enzyme in this process, its inhibition is a significant target for cancer therapy. nih.gov The anticancer activity of 8-hydroxyquinoline derivatives has been linked to the inhibition of metalloenzymes, including the iron-containing ribonucleotide reductase. rsc.orgnih.gov

Inhibition of RR leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which can cause DNA damage, mutagenesis, and ultimately, cell death. semanticscholar.org This is particularly effective in cancer cells, which have a high proliferation rate and are therefore more susceptible to disruptions in DNA synthesis. semanticscholar.org Several 8-hydroxyquinoline derivatives have been explored for their potential as RR inhibitors. rsc.org

Iron Chelation and Redox Cycling

The anticancer activity of 8-hydroxyquinoline derivatives is frequently associated with their ability to chelate essential metal ions, particularly the redox-active iron and copper. rsc.org Cancer cells often have higher concentrations of labile metal ions compared to healthy cells. rsc.org By binding to these metals, 8-hydroxyquinoline derivatives can disrupt cellular metal homeostasis and induce toxicity.

The formation of iron(III) complexes with these compounds is a key aspect of their mechanism. rsc.org This iron chelation can lead to iron deprivation within the cancer cells, hindering processes that are iron-dependent. nih.gov

Furthermore, the copper(II) complexes of 8-hydroxyquinoline derivatives can be redox-active. rsc.orgnih.gov These complexes can undergo intracellular redox cycling, a process that generates reactive oxygen species (ROS). rsc.org The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.gov The balance between iron deprivation and the generation of ROS through copper-mediated redox cycling appears to be a critical factor in the selective toxicity of these compounds towards cancer cells. nih.gov

Targeting Multidrug-Resistant Cancer

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and mechanistically different anticancer drugs. acs.org A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. acs.org

Interestingly, some 8-hydroxyquinoline-derived Mannich bases have shown selective toxicity against multidrug-resistant cancer cells. nih.govacs.org This phenomenon, known as collateral sensitivity, is a promising strategy for overcoming MDR. nih.gov The mechanism behind this selective activity is linked to the compounds' ability to chelate metal ions. acs.org

Research suggests that the MDR-selective anticancer activity of these 8-hydroxyquinoline derivatives is associated with two main processes: the deprivation of iron in MDR cells and the preferential formation of redox-active copper(II) complexes. nih.gov These copper complexes can undergo intracellular redox cycling, leading to oxidative stress and cell death. nih.gov Certain structural features, such as a 5-chloro-8-hydroxyquinoline (B194070) skeleton connected to an indole (B1671886) via a methylene (B1212753) carbon, have been shown to be particularly effective against resistant colon adenocarcinoma cell lines. mdpi.com

Anti-inflammatory and Other Pharmacological Potentials

Antidiabetic and Antioxidant Activities

Quinolin-8-ol derivatives have demonstrated potential as both antidiabetic and antioxidant agents. An organic salt, 8-Hydroxyquinolinium 3,5-Dinitrobenzoate (8-HQH-3,5-DNB), has been shown to exhibit significant anti-inflammatory and antidiabetic activities. researchgate.net In one study, this compound displayed 53.63% α-glucosidase inhibition at a concentration of 128 μg/mL. researchgate.net Other quinoline derivatives have also been reported as potent inhibitors of α-glucosidase. researchgate.net

Furthermore, a new class of quinoline derivatives has been identified as potential inhibitors of in vitro bovine serum albumin-methylglyoxal glycation, a process implicated in diabetic complications. nih.gov Compound 14 from this series was found to be the most active, with an IC₅₀ of 282.98 ± 8.4 µM, which is comparable to the standard inhibitor, rutin. nih.gov

The antioxidant properties of quinolin-8-ol derivatives have also been a subject of investigation. nih.govjmaterenvironsci.comresearchgate.net Several synthesized compounds have shown moderate to significant antioxidant activity in various assays, such as the DPPH radical scavenging method. nih.govjmaterenvironsci.comresearchgate.net Some derivatives were even found to be more active than the standard antioxidant, gallic acid. nih.gov The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals. inrae.frnih.gov

Enzyme Inhibition Beyond Anticancer (e.g., AChE, BuChE)

Beyond their anticancer properties, quinolin-8-ol derivatives have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. nih.govnih.govmdpi.com